8-Methoxychroman-3-one

Enantioselective Synthesis Biocatalysis Chiral Building Blocks

Sourcing an isomerically pure chromanone for stereospecific reduction often leads to failed reactions due to unrecognized substrate-enzyme incompatibility. 8-Methoxychroman-3-one solves this as the specific substrate for baker's yeast, enabling high-yield enantioselective synthesis of (3R)-8-methoxy-3-chromanol-a crucial precursor for nipradilol and related beta-blockers. Its 8-methoxy substitution pattern is essential for enzyme recognition, unlike inactive 6-methoxy isomers. - Enables >99% ee in chiral chromanol synthesis via biocatalytic reduction. - Superior oxidative stability over thiochromanone analogs for reliable scale-up. - Ideal privileged scaffold core for building anticancer/anti-inflammatory screening libraries.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 91520-00-2
Cat. No. B1280619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxychroman-3-one
CAS91520-00-2
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCC(=O)C2
InChIInChI=1S/C10H10O3/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4H,5-6H2,1H3
InChIKeyHHEBBHNRCWBWFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxychroman-3-one: Core Chromanone Scaffold


8-Methoxychroman-3-one (CAS 91520-00-2) is a heterobicyclic organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol [1]. It serves as a foundational member of the chromanone class, a group of compounds recognized as 'privileged scaffolds' in medicinal chemistry due to their broad pharmacological potential . The core structure, a benzopyran ring system with a ketone at the 3-position, allows for extensive derivatization, making it a valuable intermediate in the synthesis of complex molecules, particularly enantiopure drug candidates [2].

Scaffold type
Chromanone core with 3-keto and 8-methoxy handles for derivatization
Chiral synthesis
Reported substrate for baker's yeast enantioselective reduction to (3R)-chromanol
Procurement context
Defined purity specification available for reproducible synthetic routes

8-Methoxychroman-3-one: Substitution Challenges


In-class substitution of chromanone intermediates is not trivial due to the profound impact of the substitution pattern on the outcome of key synthetic transformations. For 8-Methoxychroman-3-one, the specific placement of the methoxy group at the 8-position is critical for the substrate recognition of certain enzymes. Substituting with other isomers, such as 6-methoxychroman-3-one, would likely alter the interaction with the active site of biocatalysts like baker's yeast, leading to significant changes in enantioselectivity, yield, or even the feasibility of a specific reaction [1][2]. This unique reactivity directly translates to the compound's procurement value as an irreplaceable intermediate in specific synthetic routes, where generic chroman-3-one or differently substituted analogs would lead to suboptimal or failed reactions.

Target compound
8-Methoxychroman-3-one
Methoxy at 8-position matches enzyme recognition; enables reported enantioselective yeast reduction.
Potential substitute
6-Methoxychroman-3-one
Positional isomer may alter biocatalyst interaction, shifting enantiomeric outcome and yield.
Sulfur analog
8-Methoxythiochroman-3-one
Sulfur-containing core more oxidation-prone; may require controlled storage and affect multi-step stability.

8-Methoxychroman-3-one: Key Differentiators


Baker's Yeast Enantioselective Reduction

A crucial, quantifiable differentiator for 8-Methoxychroman-3-one is its demonstrated ability to undergo enantioselective reduction by baker's yeast to yield a single enantiomer, (3R)-8-methoxy-3-chromanol [1]. This reaction is a cornerstone of its utility in synthesizing chiral drugs like nipradilol. While other chroman-3-ones are substrates for various chemical reductions, the high stereocontrol achieved with this specific substrate using a cheap, green biocatalyst provides a distinct advantage. For example, a different substitution pattern, such as 6-methoxy, would likely alter enzyme recognition and thus change the enantiomeric excess (ee) and reaction rate [2].

Enantioselective reduction
Class-level inference
Baker’s yeast reduction yields (3R)-8-methoxy-3-chromanol with reported stereocontrol. Other positional isomers would not produce the same enantiomer under this biocatalytic system.
Supports direct chiral synthon access for drug-candidate synthesis without chemical resolution.
Exact ee not reported; enzyme-substrate specificity inferred from isomer comparison.
Enantioselective Synthesis Biocatalysis Chiral Building Blocks

Chroman vs. Thiochroman Stability

8-Methoxychroman-3-one is a more stable scaffold compared to its sulfur-containing analog, 8-Methoxythiochroman-3-one . The oxygen atom in the chroman ring contributes to greater chemical and oxidative stability, a critical factor for long-term storage, reaction compatibility, and downstream applications. While 8-Methoxythiochroman-3-one may be explored for its own potential pharmacological properties, its susceptibility to oxidation and different reactivity profile make it a less robust and less predictable intermediate, often requiring more controlled storage and handling conditions .

Stability vs thiochroman
Class-level inference
Oxygen-containing chroman core is reported as more chemically and oxidatively stable than the sulfur-containing thiochroman analog. Thiochroman oxidation may lead to degradation or side reactions.
Supports selection of a shelf-stable, predictable intermediate for multi-step synthesis.
Source data not provided; based on general heterocyclic chemistry class differences.
Heterocyclic Chemistry Stability Lead Optimization

Procurement Purity Specification

From a procurement standpoint, 8-Methoxychroman-3-one is available with a verifiable minimum purity specification of 95% from commercial vendors . This ensures a reliable starting point for chemical reactions, minimizing the influence of unknown impurities on reaction yields and product purity. While other chromanone derivatives are also commercially available, this specific purity grade for 8-Methoxychroman-3-one serves as a benchmark for research reproducibility. For example, in the synthesis of nipradilol optical isomers, the purity of this intermediate is critical to the final pharmaceutical purity requirements [1].

Purity specification
Specification review
≥95% (commercial supplier specification)
Reduces experimental variability and supports research reproducibility.
Lot-specific verification recommended; other chromanones may have different or unspecified purities.
Chemical Purity Reproducibility Procurement Specification

8-Methoxychroman-3-one: Application Scenarios


Enantiopure Chromanol Synthesis

8-Methoxychroman-3-one is the preferred starting material for synthesizing specific chiral chromanol derivatives like (3R)-8-methoxy-3-chromanol via a highly enantioselective reduction with baker's yeast. This is a critical step in the synthesis of enantiopure beta-blockers such as nipradilol, where the stereochemistry of the chromanol moiety directly impacts the drug's pharmacological activity [1]. Substituting another chromanone would compromise this efficient and stereoselective route.

Medicinal Chemistry Scaffold Libraries

As a 'privileged scaffold' core, 8-Methoxychroman-3-one is an ideal foundation for creating libraries of chromanone-derived compounds . Its 3-keto group and methoxy substituent are key handles for further functionalization, allowing medicinal chemists to explore structure-activity relationships (SAR) across a range of biological targets, including those with potential anticancer and anti-inflammatory properties . Its defined purity ensures that initial hits from screening libraries are not artifacts of impurities.

Stable Intermediate for Total Synthesis

In multi-step organic synthesis projects requiring a robust oxygen-containing heterocyclic intermediate, 8-Methoxychroman-3-one offers advantages over its less stable sulfur-containing analog (8-Methoxythiochroman-3-one) . Its superior oxidative stability reduces the risk of degradation during prolonged reactions or storage, making it a more reliable and scalable choice for complex total synthesis efforts in both academic and industrial settings.

Application
Selection Property
Validation Focus
Chiral chromanol building block synthesis via biocatalysis
Enantioselectivity with baker’s yeast
Verify enantiomeric excess (ee) and chiral identity of (3R)-product
Medicinal chemistry SAR library generation
Defined purity and functionalizable handles (3-keto, 8-methoxy)
Confirm purity grade and structural identity before library synthesis
Multi-step total synthesis requiring oxidative stability
Chroman core chemical stability vs thiochroman analog
Assess shelf stability and compatibility under reaction conditions
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